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molecular formula C8H9Cl B1217518 2-Chloro-p-xylene CAS No. 95-72-7

2-Chloro-p-xylene

Cat. No. B1217518
M. Wt: 140.61 g/mol
InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
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Patent
US04386221

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl fluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].[CH3:5][S:6](Cl)(=[O:8])=[O:7].[CH3:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1>>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[Cl:1].[CH3:5][S:6]([C:16]1[CH:15]=[C:14]([CH3:17])[CH:13]=[CH:12][C:11]=1[CH3:10])(=[O:8])=[O:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
sulfonyl fluorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the major reaction which

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04386221

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl fluorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].[CH3:5][S:6](Cl)(=[O:8])=[O:7].[CH3:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1>>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[Cl:1].[CH3:5][S:6]([C:16]1[CH:15]=[C:14]([CH3:17])[CH:13]=[CH:12][C:11]=1[CH3:10])(=[O:8])=[O:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
sulfonyl fluorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the major reaction which

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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